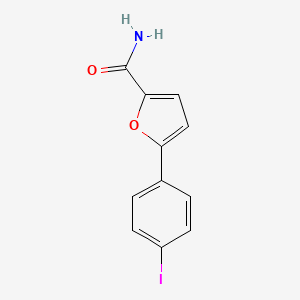

5-(4-Iodophenyl)furan-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8INO2 |

|---|---|

Molecular Weight |

313.09 g/mol |

IUPAC Name |

5-(4-iodophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H8INO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) |

InChI Key |

GHCUEUJSKCNQJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Derivatization of 5 4 Iodophenyl Furan 2 Carboxamide

Retrosynthetic Analysis and Key Precursors for 5-(4-Iodophenyl)furan-2-carboxamide

A logical retrosynthetic analysis of this compound identifies two primary disconnection points, leading to plausible synthetic routes. The first is the amide bond, and the second is the carbon-carbon bond linking the furan (B31954) and phenyl rings.

Route A involves an initial disconnection of the amide bond. This suggests that the target molecule can be synthesized from furan-2-carboxylic acid or an activated derivative thereof, and 4-iodoaniline (B139537). A subsequent disconnection of the C5-aryl bond of the furan ring points to 5-halofuran-2-carboxylic acid and an appropriate organometallic derivative of iodobenzene (B50100), or conversely, furan-2-carboxylic acid and a dihalo-iodobenzene derivative.

Route B proposes an alternative sequence where the aryl-furan linkage is formed first. This would involve a cross-coupling reaction between a 5-halofuran-2-carboxamide and a (4-iodophenyl)organometallic reagent. This approach necessitates the prior synthesis of a suitable N-substituted 5-halofuran-2-carboxamide.

Based on these analyses, the key precursors for the synthesis of this compound are:

Furan-2-carboxylic acid

Furan-2-carbonyl chloride

4-Iodoaniline

5-Bromofuran-2-carboxylic acid

(4-Iodophenyl)boronic acid

Optimized Synthetic Protocols for the Furan-2-carboxamide Core Structure

The formation of the furan-2-carboxamide core is a critical step in the synthesis of the target molecule. This is typically achieved through the acylation of an amine with furan-2-carboxylic acid or its more reactive derivatives.

The direct amidation of furan-2-carboxylic acid with an amine requires the use of coupling reagents to activate the carboxylic acid. A variety of such reagents have been developed over the years to facilitate this transformation with high efficiency and minimal side reactions. nih.govpeptide.comnih.gov

A more direct and often higher-yielding approach involves the conversion of furan-2-carboxylic acid to furan-2-carbonyl chloride. This is typically achieved by treatment with thionyl chloride or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or 1,8-diazabicycloundec-7-ene (DBU) to scavenge the HCl byproduct. researchgate.netsphinxsai.com For instance, N-(4-bromophenyl)furan-2-carboxamide has been synthesized in excellent yield (94%) from the reaction of furan-2-carbonyl chloride and 4-bromoaniline (B143363) in the presence of triethylamine. researchgate.net

The choice of coupling reagent and reaction conditions can be tailored based on the specific amine substrate, particularly for those that are electron-deficient or sterically hindered. nih.gov Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve yields. nih.govpeptide.comnih.gov Other effective reagents include uronium/aminium salts such as HATU and HBTU. peptide.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are central to the synthesis of 5-arylfurans. acsgcipr.org These methods offer a convergent and modular approach to building molecular complexity.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used and robust method for creating aryl-aryl bonds. acsgcipr.org In the context of synthesizing this compound, this can be approached in two ways:

Coupling of a 5-halofuran-2-carboxamide with (4-iodophenyl)boronic acid.

Coupling of a N-(4-halophenyl)furan-2-carboxamide with a suitable furan-5-boronic acid derivative.

Research has demonstrated the successful synthesis of N-(4-arylphenyl)furan-2-carboxamide derivatives via the Suzuki-Miyaura cross-coupling of N-(4-bromophenyl)furan-2-carboxamide with various arylboronic acids. researchgate.net These reactions typically employ a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄). researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields for a range of substrates. nih.govnih.gov

While the Suzuki-Miyaura reaction is prevalent, other transition metal-catalyzed cross-coupling reactions can also be employed for the synthesis of 5-arylfurans.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. wikipedia.orgharvard.edusynarchive.comlibretexts.org It is known for its tolerance of a wide range of functional groups. The synthesis of 5-arylfurans can be achieved by reacting a 5-halofuran derivative with an arylstannane or vice versa. wikipedia.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. nih.govnih.govorganic-chemistry.orgwikipedia.orgmdpi.com While not a direct route to 5-arylfurans from simple arenes, it can be used to functionalize the furan ring. For instance, the Heck arylation of 2,3-dihydrofuran (B140613) with iodobenzene has been studied, leading to 2-phenyl-2,3-dihydrofuran, which could potentially be a precursor to the furan ring system. nih.govnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov It is particularly relevant for the synthesis of alkynyl-substituted furans, which can then undergo further transformations. For example, 3-iodoalk-2-en-1-ols can undergo Sonogashira coupling with terminal propargylic alcohols, followed by cyclization to form polysubstituted furans. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Furan Linkages.

Functionalization Strategies for the 4-Iodophenyl Moiety

The 4-iodophenyl group on the target molecule is not merely a structural component but also a versatile synthetic handle for further derivatization. The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Sonogashira Coupling: The iodine atom can be readily displaced by an alkyne under Sonogashira conditions, providing access to a wide range of arylalkynes. wikipedia.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. This allows for the introduction of various substituted alkynes, significantly expanding the chemical space accessible from this compound.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. organic-chemistry.orgrug.nllibretexts.org The 4-iodophenyl group of the target compound can be subjected to Buchwald-Hartwig amination with a wide array of primary and secondary amines, including heterocycles, to generate novel N-aryl derivatives. rug.nlnih.gov

Heck Coupling: The iodo group can participate in Heck reactions with various alkenes to introduce vinyl substituents at the 4-position of the phenyl ring. wikipedia.orgmdpi.com

Suzuki-Miyaura and Stille Couplings: The iodo group can also serve as the electrophilic partner in further Suzuki-Miyaura or Stille couplings to create biaryl or heteroaryl-aryl structures. acsgcipr.orgwikipedia.org

These functionalization strategies highlight the potential of this compound as a versatile building block for the synthesis of a diverse library of compounds with potential applications in various fields of chemical research.

Synthesis of Structural Analogs and Isomers for Comparative Academic Studies

The generation of a wide array of analogs of this compound allows for a systematic exploration of the chemical space around the parent molecule. This is instrumental in identifying key structural motifs responsible for its biological activity and in fine-tuning its properties.

Positional Isomers and Substituent Variations on the Phenyl Ring

Positional Isomers: The synthesis of the ortho- and meta-iodophenyl positional isomers, 5-(2-iodophenyl)furan-2-carboxamide and 5-(3-iodophenyl)furan-2-carboxamide, is essential for understanding the spatial requirements of the iodine atom for biological activity. The existence of these isomers is confirmed by their unique CAS numbers (1209200-72-5 for an N-substituted 2-iodo derivative and 1706458-73-2 for the 3-iodo analog). nih.govresearchgate.net A general synthetic route would involve the coupling of the corresponding iodophenylboronic acid with a suitable 5-halofuran-2-carboxamide precursor, or the reaction of an aminofuran precursor with the respective iodobenzoyl chloride.

Substituent Variations: A powerful and versatile method for introducing a wide array of substituents onto the phenyl ring is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically starts with a bromo-analog, such as N-(4-bromophenyl)furan-2-carboxamide, which can be synthesized in high yield by reacting furan-2-carbonyl chloride with 4-bromoaniline. mdpi.com This intermediate can then be coupled with a diverse range of aryl and heteroaryl boronic acids or their pinacol (B44631) esters to generate a library of analogs with different electronic and steric properties. nih.gov For instance, coupling with various substituted phenylboronic acids can introduce moieties such as methyl, methoxy, nitro, or chloro groups at different positions on the terminal phenyl ring. researchgate.net This approach has been successfully used to synthesize a variety of N-(4-arylphenyl)furan-2-carboxamide derivatives. mdpi.comresearchgate.netresearchgate.net

Table 1: Examples of Synthesized Analogs with Phenyl Ring Modifications

| Compound Name | Precursor | Coupling Partner (Boronic Acid) | Key Reaction Type | Reference(s) |

| N-(4'-methyl-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | N-(4-bromophenyl)furan-2-carboxamide | p-tolylboronic acid | Suzuki-Miyaura Coupling | nih.gov |

| N-(4'-methoxy-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | N-(4-bromophenyl)furan-2-carboxamide | 4-methoxyphenylboronic acid | Suzuki-Miyaura Coupling | nih.gov |

| N-(4'-nitro-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | N-(4-bromophenyl)furan-2-carboxamide | 4-nitrophenylboronic acid | Suzuki-Miyaura Coupling | |

| 5-(3-Methoxyphenyl)furan-2-carbaldehyde | 5-Bromofuran-2-carbaldehyde | 3-methoxyphenylboronic acid | Suzuki-Miyaura Coupling | ed.ac.uk |

Modifications to the Furan Ring and Carboxamide Group

Alterations to the central furan heterocycle and the carboxamide linker are critical for probing their roles in molecular recognition and stability.

Furan Ring Modifications: While direct substitution on the furan ring of the pre-formed this compound is challenging, analogs with substituents at the 3- or 4-position of the furan ring can be synthesized through multi-step sequences. These often involve the construction of the substituted furan ring from acyclic precursors. researchgate.net For example, cascade cyclization reactions or metal-catalyzed cycloisomerizations of appropriately substituted alkynes or allenes can provide access to polysubstituted furans that can then be elaborated to the desired carboxamides. organic-chemistry.org

Carboxamide Group Modifications: The carboxamide moiety is a key hydrogen bonding unit and a site for significant structural diversification.

N-Alkylation and N-Arylation: The amide nitrogen can be substituted with various alkyl or aryl groups. For instance, N,N-disubstituted analogs can be prepared by reacting the corresponding acyl chloride with a secondary amine. The synthesis of 4-(5-aryl-2-furoyl)morpholines illustrates this approach, where 5-arylfuran-2-carbonyl chlorides are reacted with morpholine. pensoft.net

Carbohydrazides: The amide can be converted to a carbohydrazide (B1668358) by reacting the corresponding ester, such as methyl 5-(4-aminophenyl)furan-2-carboxylate, with hydrazine (B178648) hydrate. jrespharm.comresearchgate.netdergipark.org.tr These carbohydrazides can be further derivatized by reaction with various benzoyl chlorides to yield N-acylcarbohydrazides. jrespharm.comresearchgate.netdergipark.org.trevitachem.com

Thiocarboxamides: The carbonyl oxygen of the amide can be replaced with sulfur to give the corresponding thiocarboxamide. This is often achieved using reagents like Lawesson's reagent or by synthesizing the thioamide directly from a 5-arylfuran-2-carbaldehyde via the Willgerodt-Kindler reaction, followed by reaction with an amine like morpholine. pensoft.net

Table 2: Examples of Carboxamide Group Modifications

| Compound Type | General Synthetic Approach | Key Reagents | Reference(s) |

| N,N-Dialkyl Furan-2-carboxamides | Acylation of a secondary amine | Furan-2-carbonyl chloride, Dialkylamine | pensoft.net |

| Furan-2-carbohydrazides | Hydrazinolysis of a furan-2-carboxylate (B1237412) ester | Furan-2-carboxylate ester, Hydrazine hydrate | jrespharm.comresearchgate.netdergipark.org.trevitachem.com |

| Furan-2-thiocarboxamides | Thionation of the corresponding amide or from the aldehyde | Lawesson's reagent or Sulfur/Morpholine (Willgerodt-Kindler) | pensoft.net |

Preparation of Isotopically Labeled this compound for Mechanistic Probes

Isotopically labeled compounds are indispensable tools for a variety of in vitro and in vivo studies, including metabolic fate, target engagement, and receptor occupancy assays. The choice of isotope depends on the specific application, with common choices being radioactive isotopes like tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and iodine-125 (B85253) (¹²⁵I).

Iodine-125 Labeling: Given the presence of an iodine atom, direct isotopic exchange or synthesis with ¹²⁵I is a logical approach. Radioiodination can be achieved on an aryl iodide precursor. Methods for labeling proteins with ¹²⁵I often involve oxidative processes, which may not be suitable for small molecules. nih.gov A more direct approach would be the synthesis of the compound starting from a ¹²⁵I-labeled precursor, such as 4-iodoaniline. The synthesis of [¹²⁵I]-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane from a radiolabeled precursor highlights the feasibility of this strategy for aryl iodides. nih.gov

Carbon-14 Labeling: ¹⁴C is often the isotope of choice for metabolic and disposition studies due to its long half-life and the stability of the label when incorporated into the core structure of the molecule. nih.gov For this compound, ¹⁴C could be introduced into the furan ring or the carboxyl group. A common precursor for this is ¹⁴C-labeled furan-2-carboxylic acid (CAS 88-14-2). matrix-fine-chemicals.comthegoodscentscompany.comnist.govbldpharm.com This labeled acid can then be converted to the acyl chloride and reacted with 4-iodoaniline to produce the final ¹⁴C-labeled compound. Alternatively, late-stage carbon-14 labeling methods using [¹⁴C]CO or [¹⁴C]CO₂ could potentially be adapted. nih.gov

Tritium Labeling: Tritium (³H) labeling is another valuable technique. For aromatic compounds, catalytic halogen-tritium exchange is a common method. researchgate.net This would involve the reaction of this compound with tritium gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or a homogeneous palladium catalyst. researchgate.netacs.orgnih.gov Recent advances in homogeneous palladium-catalyzed tritiation of aryl halides offer improved chemoselectivity, which would be beneficial in preserving other functional groups within the molecule. acs.orgnih.govacs.org

Table 3: Potential Isotopically Labeled Analogs and Labeling Strategies

| Labeled Compound | Isotope | Labeling Precursor/Method | Application | Reference(s) |

| 5-(4-[¹²⁵I]Iodophenyl)furan-2-carboxamide | ¹²⁵I | Synthesis from 4-[¹²⁵I]iodoaniline | Radioligand binding assays | nih.gov |

| 5-(4-Iodophenyl)[¹⁴C-carboxy]furan-2-carboxamide | ¹⁴C | Synthesis from [¹⁴C]furan-2-carboxylic acid | Metabolism and pharmacokinetic studies | nih.govmatrix-fine-chemicals.comthegoodscentscompany.com |

| [³H]-5-(4-Iodophenyl)furan-2-carboxamide | ³H | Catalytic halogen-tritium exchange | Receptor occupancy and autoradiography | researchgate.netacs.orgnih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 5 4 Iodophenyl Furan 2 Carboxamide and Its Analogs for Research Elucidation

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and the conformational analysis of molecules. For 5-(4-Iodophenyl)furan-2-carboxamide, these methods would provide invaluable insights into its molecular structure.

In a typical IR spectrum of a furan-2-carboxamide derivative, characteristic absorption bands would be expected. For instance, the N-H stretching vibrations of the primary amide group are anticipated to appear in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and prominent band, is typically observed between 1680 and 1630 cm⁻¹. For a related compound, N-(2,2-diphenylethyl)furan-2-carboxamide, a strong signal for the C=O stretch was observed at 1656.09 cm⁻¹. mdpi.com Furthermore, the C-N stretching and N-H deformation vibrations of the amide group would likely produce signals in the 1650-1515 cm⁻¹ range. mdpi.com The furan (B31954) ring itself would exhibit characteristic C-H stretching vibrations above 3100 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the iodophenyl group would be confirmed by aromatic C-H stretching vibrations around 3100-3000 cm⁻¹ and C=C stretching bands within the 1600-1450 cm⁻¹ range. The C-I stretching vibration would be expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy would complement the IR data. Non-polar bonds, such as the C=C bonds in the furan and phenyl rings, often produce strong Raman signals, providing a more detailed fingerprint of the aromatic systems.

A hypothetical data table for the expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3400-3200 |

| Amide | C=O stretch | 1680-1630 |

| Amide | N-H bend | 1650-1580 |

| Amide | C-N stretch | 1420-1380 |

| Furan | C-H stretch | >3100 |

| Furan | C=C stretch | 1600-1450 |

| Furan | Ring breathing | ~1020 |

| Iodophenyl | C-H stretch | 3100-3000 |

| Iodophenyl | C=C stretch | 1600-1450 |

| Iodophenyl | C-I stretch | 600-500 |

This table is predictive and based on characteristic group frequencies. Actual values for this compound would require experimental measurement.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would be essential for elucidating the molecular architecture of this compound. The successful growth of high-quality single crystals is a prerequisite for such an analysis. nih.govnih.gov

SC-XRD analysis would yield precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. For example, in the crystal structure of a related compound, N-(2-nitrophenyl)furan-2-carboxamide, the furan and phenyl rings were found to be rotated from the central amide plane. researchgate.net For this compound, the analysis would reveal the planarity of the furan and phenyl rings and the dihedral angle between them, which is influenced by steric and electronic effects. The geometry of the carboxamide linker, including the C-N bond length and the planarity of the amide group, would also be accurately determined.

A hypothetical table of selected bond lengths and angles is provided below.

| Parameter | Atoms Involved | Expected Value (Å or °) |

| Bond Length | C=O | ~1.24 |

| Bond Length | C-N (amide) | ~1.33 |

| Bond Length | C-C (furan-phenyl) | ~1.46 |

| Bond Length | C-I | ~2.10 |

| Bond Angle | O=C-N | ~122 |

| Torsion Angle | C(furan)-C(furan)-C(phenyl)-C(phenyl) | Variable |

This table presents expected values based on standard bond lengths and angles and data from similar structures. Precise values for this compound would be obtained from SC-XRD data.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties such as d_norm (which highlights contacts shorter than the van der Waals radii), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, a detailed picture of the close contacts between molecules can be obtained. For this compound, this analysis would provide a quantitative breakdown of the contributions of different types of interactions (e.g., H···H, O···H, I···H, C···H) to the total crystal packing. This allows for a deeper understanding of the forces governing the supramolecular assembly.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the empirical formula (C₁₁H₈INO₂ for this compound). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

| Element | Theoretical Mass % |

| Carbon (C) | 42.19 |

| Hydrogen (H) | 2.57 |

| Iodine (I) | 40.53 |

| Nitrogen (N) | 4.47 |

| Oxygen (O) | 10.22 |

This table provides the theoretical elemental composition of this compound.

Computational Chemistry and Molecular Modeling Studies of 5 4 Iodophenyl Furan 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to probe the electronic environment of a molecule. These methods, rooted in the principles of quantum mechanics, can elucidate a wealth of information about a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to determine various ground-state properties. For 5-(4-Iodophenyl)furan-2-carboxamide, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in optimizing the molecular geometry to its lowest energy state. researchgate.netespublisher.com

These calculations can predict key geometric parameters, such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT can compute a range of electronic properties that are vital for assessing the molecule's behavior. These properties include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which reveal the polarity and the sites susceptible to electrostatic interactions. dntb.gov.ua The vibrational frequencies can also be calculated to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to aid in the interpretation of experimental infrared and Raman spectra. nih.gov

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates the stability of the molecule. |

| Dipole Moment | Value in Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Key Bond Lengths (Å) | C-I, C=O, N-H | Provides insight into the bonding characteristics and potential for interactions. |

| Key Bond Angles (°) | Furan (B31954) ring angles, Amide bond angles | Defines the molecular geometry and steric hindrance. |

| Mulliken Atomic Charges | Charges on O, N, I atoms | Highlights the electron-rich and electron-deficient regions of the molecule, suggesting sites for nucleophilic or electrophilic attack. |

Note: The values in this table are representative and would be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity and its potential to engage in various chemical reactions. youtube.comimperial.ac.uk

For this compound, FMO analysis can provide valuable insights. The HOMO is likely to be distributed over the electron-rich furan and phenyl rings, as well as the amide group, indicating these regions as potential sites for electrophilic attack. Conversely, the LUMO is expected to be located over the carboxamide group and the phenyl ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that reflects the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | Negative value | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| ELUMO | Negative or positive value | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | Positive value | Indicates the molecule's excitability and chemical reactivity. A smaller gap suggests higher reactivity. |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ²/2η | Quantifies the ability of the molecule to accept electrons. |

Note: The values in this table are representative and would be derived from FMO analysis following DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, which possesses several rotatable bonds, understanding its conformational preferences is crucial.

Studies on similar furan- and thiophene-based arylamides have shown that intramolecular hydrogen bonding and steric effects play a significant role in determining the preferred conformation. nih.gov For this compound, an intramolecular hydrogen bond between the amide proton and the furan oxygen could stabilize a planar conformation. The large iodine atom will also exert considerable steric influence, potentially favoring a more twisted arrangement to minimize steric clashes. The polarity of the solvent can also influence the conformational equilibrium. nih.gov

Molecular Docking Simulations with Established Biological Target Receptors and Enzymes

Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling and Binding Mode Prediction

Given that furan-2-carboxamide derivatives have shown promise as inhibitors of various enzymes, molecular docking studies of this compound against relevant biological targets are highly warranted. For instance, related compounds have been investigated as inhibitors of bacterial enzymes, making these promising targets for docking simulations. nih.govnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein with a known crystal structure. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for different binding poses. The results can reveal the most likely binding mode and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that stabilize the ligand-protein complex. mdpi.com These interactions are critical for the molecule's biological activity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Bacterial Enzyme

| Parameter | Description |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | TYR 83, SER 120, PHE 210, LEU 234 |

| Types of Interactions | - Hydrogen bond between the amide N-H and the backbone carbonyl of SER 120.- Hydrogen bond between the amide C=O and the side chain of TYR 83.- Hydrophobic interactions between the furan ring and PHE 210.- Halogen bond between the iodine atom and the backbone carbonyl of LEU 234. |

Note: This table presents a hypothetical scenario. The actual results would depend on the specific protein target and the docking software used.

In Silico Screening and Virtual Ligand Library Development

Building upon the insights from molecular docking, in silico screening can be employed to explore a vast chemical space and identify other potentially active compounds. A virtual library of molecules structurally related to this compound can be created by systematically modifying its structure. For example, the iodo-substituent on the phenyl ring could be replaced with other halogens or functional groups, or the furan ring could be substituted at different positions.

This virtual library can then be screened against the binding site of the target protein using high-throughput virtual screening (HTVS) methods. This approach allows for the rapid assessment of thousands or even millions of compounds, prioritizing a smaller, more manageable set for further experimental testing. This strategy significantly accelerates the early stages of drug discovery by focusing resources on the most promising candidates. nih.gov The development of such a library based on the this compound scaffold could lead to the discovery of novel and more potent inhibitors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of a ligand when bound to its biological target. This method provides insights into the stability of the ligand-receptor complex, the flexibility of both the ligand and the protein, and the key interactions that maintain the binding over time.

Currently, there are no specific published MD simulation studies that have investigated the dynamic behavior of a this compound-target complex. Such a study would be invaluable in revealing how the compound settles into the binding pocket, the conformational changes it undergoes, and the specific atomic-level interactions, such as hydrogen bonds and hydrophobic contacts, that are stabilized or fluctuate over the simulation period. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Analogs

QSAR and pharmacophore modeling are essential computational strategies for identifying the key chemical features of a series of compounds that are responsible for their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Development of Predictive Models for Biological Activities

A hypothetical QSAR study for a series of 5-phenylfuran-2-carboxamide (B3405142) analogs could involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters. A resulting QSAR equation might look like:

log(1/IC50) = β0 + β1(σ) + β2(logP) + β3(MR) + ...

Where IC50 is the half-maximal inhibitory concentration, σ represents the electronic effect of the substituent, logP is the lipophilicity, and MR is the molar refractivity. The coefficients (β) would quantify the contribution of each descriptor to the biological activity.

Table 1: Hypothetical Data for a QSAR Study of 5-Aryl-furan-2-carboxamide Analogs

| Compound | Substituent (X) | log(1/IC50) | σ | logP | MR |

| 1 | 4-I | Value | Value | Value | Value |

| 2 | 4-Cl | Value | Value | Value | Value |

| 3 | 4-F | Value | Value | Value | Value |

| 4 | 4-CH3 | Value | Value | Value | Value |

| 5 | H | Value | Value | Value | Value |

This table represents a hypothetical dataset that would be required to build a QSAR model. Actual experimental and calculated values are not available in the literature for this specific series.

Identification of Key Structural Features for Desired Biological Modulations

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target.

A pharmacophore model for a series of active furan-2-carboxamide analogs, including this compound, would highlight the crucial structural motifs. It is plausible that such a model would identify the furan ring as a central scaffold, the carboxamide group as a key hydrogen bonding element, and the substituted phenyl ring as an important hydrophobic and/or halogen-bonding feature. The iodine atom, in particular, could be identified as a significant feature due to its size, polarizability, and potential to form halogen bonds with the target protein.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Role in Binding |

| Aromatic Ring (Furan) | 5-membered heterocyclic ring | Core scaffold, potential π-π stacking |

| Hydrogen Bond Donor | Amide N-H | Interaction with acceptor groups on the target |

| Hydrogen Bond Acceptor | Amide C=O, Furan Oxygen | Interaction with donor groups on the target |

| Aromatic Ring (Phenyl) | Substituted benzene (B151609) ring | Hydrophobic interactions, π-π stacking |

| Halogen Atom (Iodine) | Iodine at para position | Hydrophobic interactions, halogen bonding |

Mechanistic Investigations of Biological Activities in Vitro and Biochemical Focus

Receptor Binding and Modulation Assays

The interaction of 5-(4-Iodophenyl)furan-2-carboxamide derivatives with specific receptors has been investigated to understand their modulatory potential.

Urotensin-II Receptor: A series of 5-arylfuran-2-carboxamide derivatives have been synthesized and evaluated as antagonists of the urotensin-II (UT) receptor. nih.gov Through systematic structure-activity relationship (SAR) studies, a 3,4-difluorophenyl analog was identified as a highly potent UT antagonist with an IC₅₀ value of 6 nM. nih.gov This particular analog also demonstrated good metabolic stability, low hERG inhibition, and acceptable pharmacokinetic properties. nih.gov The novel UT receptor ligand, [Pen5,DTrp7,Dab8]urotensin II(4-11) (UFP-803), has been shown to act as a competitive antagonist in rat isolated aorta and displayed antagonist behavior in cellular assays. nih.gov

α7 Nicotinic Acetylcholine Receptor (nAChR): The α7 nAChR is a ligand-gated ion channel that has been implicated in cognitive function and neuropsychiatric disorders. nih.gov Enhancement of α7 nAChR function is considered a potential therapeutic strategy for conditions like Alzheimer's disease and schizophrenia. nih.gov While direct binding data for this compound is not available in the provided results, various modulators of this receptor, including positive allosteric modulators (PAMs), have been developed. nih.govnih.gov For example, A-867744 is a type II PAM with moderate potency and efficacy. nih.gov

Cellular Pathway Modulation Studies

The influence of furan-based compounds on specific cellular signaling pathways has been a key area of investigation.

C/EBP-Homologous Protein (CHOP) Expression and Unfolded Protein Response (UPR) Pathways: The transcription factor CHOP is a central component of the terminal unfolded protein response (UPR), a cellular stress response that can lead to apoptosis when endoplasmic reticulum (ER) stress is unresolvable. nih.gov Certain 5-nitrofuran-2-amide derivatives have been identified as small molecule activators of CHOP expression, leading to apoptosis in triple-negative breast cancer (TNBC) cells. nih.gov These compounds were found to activate CHOP expression through the PERK-eIF2α-ATF4 branch of the UPR. nih.gov The induction of CHOP can trigger apoptosis through both intrinsic and extrinsic pathways, including the upregulation of death receptors DR4 and DR5. nih.gov

Structure-Activity Relationship (SAR) Derivations for Specific Biological Responses

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For 5-aryl-furan-2-carboxamide derivatives acting as urotensin-II receptor antagonists, systematic investigations revealed that substitutions on the C-5 aryl group significantly influenced their activity. nih.gov Specifically, the introduction of a 3,4-difluorophenyl group at this position resulted in a highly potent antagonist. nih.gov Similarly, for inhibitors of p38α MAP kinase, rational substitution of an N-methoxy group with an N-cyclopropyl group in a previously identified clinical candidate led to a compound with an improved pharmacokinetic profile and greater efficacy in animal models of inflammation. nih.gov In the context of HIF-1 inhibitors, SAR studies of YC-1 analogs indicated that while various substitutions on the furan (B31954) and indazole rings were tolerated, the nature of these substituents had a profound impact on the inhibitory activity. nih.gov

In Vitro Studies on Anti-Proliferative or Antimicrobial Mechanisms on Cell Lines

The effects of furan-2-carboxamide derivatives have been evaluated against various cancer cell lines and microbial strains to understand their anti-proliferative and antimicrobial mechanisms.

A novel furan-2-carboxamide derivative has demonstrated potent anti-proliferative and anti-metastatic properties in vitro against a panel of cancer cells, with IC₅₀ values ranging from 4 µM to 8 µM. nih.gov This compound acts as a selective microtubule stabilizing agent, leading to mitotic arrest and subsequent apoptosis. nih.gov Another study on carbamothioyl-furan-2-carboxamide derivatives showed significant anti-cancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.comnih.gov Furthermore, N-(4-bromophenyl)furan-2-carboxamide and its analogs have exhibited in vitro anti-bacterial activity against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. nih.govnih.gov

Specific Protein/Enzyme Target Identification and Validation

The process of identifying and validating specific molecular targets is fundamental to drug discovery. nih.govelsevierpure.comrsc.orgdiscoveryontarget.com For the anti-proliferative furan-2-carboxamide derivative mentioned above, the specific target was identified as tubulin. nih.gov The compound's ability to stabilize microtubules confirms this interaction. For the 5-nitrofuran-2-amide derivatives that induce apoptosis in TNBC cells, the target pathway was identified as the PERK-eIF2α-ATF4-CHOP signaling cascade. nih.gov

Investigating Specific Pathways of Action

The apoptotic effects of certain furan-2-carboxamide derivatives are mediated through specific cellular pathways. The microtubule-stabilizing agent induces mitotic arrest, a key event in the cell division cycle that, when prolonged, triggers the apoptotic cascade. nih.gov The 5-nitrofuran-2-amide derivatives that activate CHOP expression tap into the UPR pathway, a critical cellular stress response. nih.gov Persistent activation of the UPR and high levels of CHOP can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately culminating in cell death. nih.gov

Exploration of Chemical Biology and Research Tool Applications Non Clinical

Development as Molecular Probes for Biomolecule Recognition and Imaging Research

The development of molecular probes is crucial for visualizing and understanding biological processes at the molecular level. The 5-arylfuran-2-carboxamide scaffold, to which 5-(4-Iodophenyl)furan-2-carboxamide belongs, possesses features that make it an attractive candidate for molecular probe development. The inherent planarity and aromaticity of the furan (B31954) and phenyl rings can facilitate interactions with biological macromolecules through stacking and hydrophobic interactions.

Furthermore, the synthesis of various analogs by modifying the phenyl ring or the amide functionality allows for the fine-tuning of properties such as solubility, cell permeability, and target affinity, which are critical for the development of effective molecular probes.

Application in High-Throughput Screening (HTS) Assay Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large compound libraries. The furan-2-carboxamide scaffold has been identified in HTS campaigns as a core structure for compounds with diverse biological activities. ontosight.aiontosight.ai The straightforward synthesis of furan-2-carboxamide derivatives makes them amenable to the creation of diversity-oriented libraries for HTS. researchgate.net

For instance, a novel series of non-ATP-competitive MK2 inhibitors was discovered through an HTS campaign utilizing an affinity selection-mass spectrometry-based platform, with the lead compounds based on a furan-2-carboxamide scaffold. nih.gov Similarly, HTS of a diversity collection against several priority pathogens identified a thiophene/carboxamide scaffold, a close analog of the furan-carboxamide core, as having inhibitory activity. nih.gov These examples highlight the potential of the 5-arylfuran-2-carboxamide class, and by extension this compound, to yield hit compounds in HTS assays targeting a wide range of biological targets. The amenability of the scaffold to parallel synthesis further enhances its utility in generating large libraries for screening purposes.

| Screening Application | Scaffold Type | Target/Organism | Reference |

| MK2 Inhibition | Furan-2-carboxamide | MK2 (MAPKAPK2) | nih.gov |

| Pathogen Inhibition | Thiophene/carboxamide | B. anthracis, Y. pestis, F. tularensis, B. mallei | nih.gov |

Utilization as a Scaffold for Rational Design of Chemical Libraries

The 5-arylfuran-2-carboxamide core is a valuable scaffold for the rational design of chemical libraries aimed at exploring specific biological targets. Its modular nature, with distinct points for chemical modification at the 5-position of the furan ring and the amide nitrogen, allows for systematic structure-activity relationship (SAR) studies.

Researchers have utilized this scaffold to generate libraries of compounds with tailored properties. For example, by keeping the furan-2-carboxamide core constant and varying the aryl group at the 5-position, libraries of compounds with differential activities can be synthesized. nih.gov This approach was used to develop potent urotensin-II receptor antagonists. dmed.org.ua The synthesis of such libraries often involves common synthetic routes, such as the reaction of a 5-arylfuran-2-carboxylic acid with a diverse set of amines, or Suzuki cross-coupling reactions to introduce various aryl groups. nih.gov This synthetic tractability makes the 5-arylfuran-2-carboxamide scaffold a powerful tool for generating focused chemical libraries to probe biological systems.

Bioisosteric Replacement Studies with Furan-2-carboxamide Moiety

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. The furan-2-carboxamide moiety itself can be considered a bioisostere of other chemical groups, and it has been the subject of bioisosteric replacement studies.

In one study, a furan-2-carboxamide moiety was designed as a bioisosteric replacement for a labile furanone ring in a series of antibiofilm agents. researchgate.net This replacement was intended to improve the metabolic stability of the compounds while retaining their biological activity. The resulting furan-2-carboxamide derivatives showed significant antibiofilm activity, demonstrating the success of this bioisosteric replacement strategy. researchgate.net Such studies underscore the utility of the furan-2-carboxamide scaffold in fine-tuning the properties of bioactive molecules.

| Original Moiety | Bioisosteric Replacement | Desired Outcome | Reference |

| Furanone ring | Furan-2-carboxamide | Improved metabolic stability | researchgate.net |

Contributions to Chemical Biology Toolboxes for Mechanistic Deconvolution

Chemical biology relies on small molecules as tools to dissect complex biological processes. While there is no direct evidence of this compound being used for mechanistic deconvolution, the broader class of furan carboxamides has contributed to this field.

For example, furan carboxamides have been used as model compounds to study the competition between different modes of indirect photochemistry in environmental science. acs.org Their simple and tunable chemical structure allowed researchers to investigate the competitive degradation reactions induced by singlet oxygen and triplet chromophoric dissolved organic matter. acs.org This exemplifies how a well-defined chemical scaffold can be employed to unravel complex mechanistic questions. The potential for the 5-arylfuran-2-carboxamide scaffold to yield selective inhibitors, as seen with the MK2 inhibitors, also points to its utility in creating chemical tools to probe specific signaling pathways. nih.gov A highly selective inhibitor can be invaluable for elucidating the physiological and pathological roles of its target protein.

Future Research Directions and Unexplored Avenues for 5 4 Iodophenyl Furan 2 Carboxamide

Development of Novel and Efficient Synthetic Routes

Future research should prioritize the development of more modern, atom-economical, and scalable synthetic strategies. Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the iodo-substituent, Suzuki, Heck, or Sonogashira coupling reactions could be used for late-stage functionalization, allowing for the rapid synthesis of a diverse library of analogues.

C-H Activation: Direct C-H arylation of a furan-2-carboxamide precursor with an appropriate arylating agent would represent a highly efficient route, minimizing the need for pre-functionalized starting materials. mdpi.com Similarly, methods developed for other heterocyclic systems, such as the palladium-catalyzed C-H silylation of indole (B1671886) derivatives, could inspire new strategies. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies could be employed to shorten reaction times, improve yields, and enhance the safety and scalability of the synthesis.

Table 1: Comparison of Synthetic Methodologies for Furan-2-Carboxamides

| Method | Description | Potential Advantages | Key Reagents | Reference |

|---|---|---|---|---|

| Meerwein Arylation & Amidation | A multi-step process starting with the arylation of the furan (B31954) ring, followed by activation and amidation of the carboxylic acid. | Utilizes readily available starting materials. | Diazonium Salts, Furan-2-carboxylic acid, Thionyl chloride | pensoft.net |

| Diversity-Oriented Synthesis | Involves activating the carboxylic acid and coupling with various linkers and amines to create a library of compounds. | High versatility for creating diverse structures. | 1,1'-Carbonyldiimidazole (CDI), Boc-protected hydrazides | nih.gov |

| Directed C-H Arylation/Transamidation | A modern approach using a directing group to achieve C-H arylation, followed by amide exchange. | High atom economy, potential for late-stage functionalization. | Pd(OAc)₂, (Boc)₂O, DMAP | mdpi.com |

Identification of Undiscovered Biological Targets and Pathways

Derivatives of furan-2-carboxamide have demonstrated a remarkable range of biological activities, suggesting that 5-(4-Iodophenyl)furan-2-carboxamide could interact with various cellular targets. Related compounds have been identified as potent urotensin-II receptor antagonists for cardiovascular applications, microtubule stabilizing agents with anticancer properties, and antibiofilm agents targeting quorum sensing in bacteria. nih.govnih.govnih.gov The furan scaffold is a key feature in clinically approved drugs, underscoring its therapeutic relevance. nih.gov

Future research should aim to deconstruct the specific pharmacological profile of this compound.

Target Identification: Unbiased screening approaches like chemical proteomics and activity-based protein profiling could identify novel protein binding partners. The iodophenyl group can be exploited to create photoaffinity probes for covalently labeling targets upon UV irradiation.

Pathway Analysis: Once a primary target is identified, downstream pathway analysis using transcriptomics and proteomics will be crucial to understand the compound's full mechanism of action. For example, if it is found to be a microtubule stabilizer, its effects on the G2/M phase of the cell cycle and induction of apoptosis should be investigated. nih.govnih.gov

Phenotypic Screening: Broad phenotypic screens against panels of cancer cell lines, bacterial strains, or in models of neurological disorders could uncover unexpected therapeutic applications. ontosight.aiontosight.aiontosight.ai

Table 2: Known Biological Activities of Furan-2-Carboxamide Derivatives

| Activity | Specific Target/Pathway | Investigated Disease Area | Reference |

|---|---|---|---|

| Urotensin-II Receptor Antagonism | Urotensin-II Receptor | Cardiovascular Disease | nih.gov |

| Anticancer | Tubulin Polymerization/Microtubule Stabilization | Cancer | nih.govnih.gov |

| Antibiofilm | Quorum Sensing (e.g., LasR) | Bacterial Infections (P. aeruginosa) | nih.gov |

| General Cytotoxicity | Apoptosis, Cell Cycle Regulation | Cancer | nih.gov |

Integration with Advanced Biophysical Techniques for Ligand-Target Characterization

Following the identification of a biological target, a detailed characterization of the ligand-target interaction at the molecular level is essential. This step validates the target and provides a basis for rational drug design and optimization. While molecular docking has been used to propose binding modes for similar compounds, a more rigorous biophysical approach is needed. nih.gov

Future studies should employ a suite of advanced biophysical techniques:

Binding Affinity and Thermodynamics: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can provide precise quantitative data on binding affinity (K D), stoichiometry, and the thermodynamic drivers (enthalpy and entropy) of the interaction.

Structural Biology: Obtaining a high-resolution crystal structure of this compound in complex with its target protein via X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) would be a primary goal. This would reveal the specific amino acid residues involved in binding and the precise orientation of the ligand.

Solution-State Binding: Nuclear Magnetic Resonance (NMR) techniques, such as Saturation Transfer Difference (STD-NMR) and Water-LOGSY, can confirm binding and map the parts of the molecule that are in closest contact with the target protein in solution.

Exploration of its Utility in Materials Science or Supramolecular Chemistry Research

The presence of an iodine atom makes this compound a particularly interesting building block for materials science. The iodophenyl group can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly used in crystal engineering to create novel supramolecular architectures. The molecule also contains hydrogen bond donors and acceptors (the amide group) and aromatic rings capable of π–π stacking.

Unexplored avenues in this area include:

Crystal Engineering and Co-crystallization: Systematic studies on the co-crystallization of this compound with various halogen and hydrogen bond acceptors could lead to the formation of new materials with tailored architectures and properties, such as liquid crystals or porous organic frameworks. The high symmetry often associated with para-substituted phenyl rings can promote ordered packing in crystal lattices. learncbse.in

Polymer Science: The furan moiety is derivable from biomass and has been used to create novel polymers through methods like Ring-Opening Metathesis Polymerization (ROMP), highlighting its potential as a building block for sustainable materials. researchgate.net Investigating the polymerization potential of this compound or its derivatives could yield new functional polymers.

Organic Electronics: The conjugated system spanning the furan and phenyl rings suggests potential applications in organic electronics, which could be explored further. smolecule.com

Synergistic Studies with Other Investigational Chemical Entities

Combination therapy is a cornerstone of modern medicine, particularly in oncology, where it is used to increase efficacy and overcome drug resistance. nih.gov Given the potential of furan-2-carboxamides as anticancer agents, exploring synergistic combinations is a logical next step. nih.gov

Future research should focus on rationally designed combination studies:

Combination with Chemotherapeutics: If the compound is confirmed to be a microtubule-stabilizing agent, it would be a prime candidate for combination studies with drugs that have complementary mechanisms, such as DNA-damaging agents (e.g., cisplatin) or topoisomerase inhibitors.

Overcoming Drug Resistance: In cancer cell lines that have developed resistance to standard-of-care agents (e.g., paclitaxel), this compound could be tested for its ability to re-sensitize the cells or overcome the resistance mechanism.

Combination with Antibiotics: If its antibiofilm properties are validated, synergistic studies with conventional antibiotics could be performed to assess its potential to break down the protective biofilm and allow antibiotics to effectively kill the embedded bacteria. nih.gov

Q & A

Q. Basic Bioactivity Screening

- Kinase inhibition assays : Use recombinant kinases (e.g., MK-2) with ATP-competitive ELISA or fluorescence polarization assays. Include positive controls (e.g., staurosporine) and measure IC₅₀ values .

- Antiviral activity : Test against viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) using fluorescence resonance energy transfer (FRET)-based substrate cleavage assays .

- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices .

What computational methods are recommended to predict the binding affinity and interaction mechanisms of this compound with enzymes like kinases?

Q. Advanced Computational Modeling

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model ligand-enzyme interactions (e.g., with MK-2’s ATP-binding pocket). Validate with co-crystallized ligands from PDB entries (e.g., 5CN in PDB) .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residues (e.g., hinge-region hydrogen bonds) .

- Free energy calculations : Apply MM/GBSA to estimate ΔG_binding and compare with experimental IC₅₀ data .

How does the substitution pattern on the phenyl ring (e.g., iodo vs. chloro) influence the pharmacokinetic properties and target selectivity of furan-2-carboxamide derivatives?

Q. Advanced Structure-Activity Relationships (SAR)

- Electron-withdrawing groups (EWGs) : Iodo substituents enhance metabolic stability (vs. chloro) due to lower CYP450 susceptibility. Compare logP values (iodo: ~3.2 vs. chloro: ~2.8) .

- Target selectivity : 4-Iodophenyl derivatives show 10-fold higher MK-2 inhibition (IC₅₀ = 0.5 µM) than 4-chlorophenyl analogs, attributed to van der Waals interactions in hydrophobic pockets .

- Solubility : Introduce polar groups (e.g., morpholinomethyl in ) to improve aqueous solubility without compromising membrane permeability .

What are the common challenges in scaling up the synthesis of this compound, and how can they be addressed methodologically?

Q. Advanced Scale-Up Challenges

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography (CPC) .

- Exothermic reactions : Use jacketed reactors with controlled cooling (−10°C) during amidation to prevent side reactions .

- Iodine handling : Optimize iodide scavengers (e.g., Cu powder) to minimize residual iodine in APIs, ensuring compliance with ICH Q3D guidelines .

How can researchers leverage retrosynthetic analysis and AI tools to design novel this compound analogs?

Q. Advanced Synthesis Planning

- Retrosynthetic fragmentation : Break the molecule into furan-2-carboxylic acid and 4-iodoaniline precursors. Explore alternative routes via Suzuki-Miyaura coupling for phenyl ring diversification .

- AI-driven synthesis platforms : Use tools like Pistachio or Reaxys to predict feasible reactions (e.g., Buchwald-Hartwig amination for N-aryl modifications) .

What are the best practices for resolving contradictory data in biological assays involving this compound?

Q. Advanced Data Analysis

- Assay validation : Repeat experiments with orthogonal methods (e.g., SPR vs. ITC for binding affinity).

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates .

- Meta-analysis : Cross-reference with structurally related compounds (e.g., ’s triazole derivatives) to identify trends in bioactivity outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.